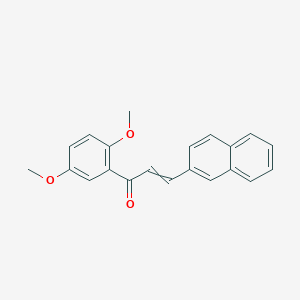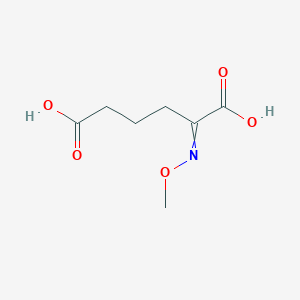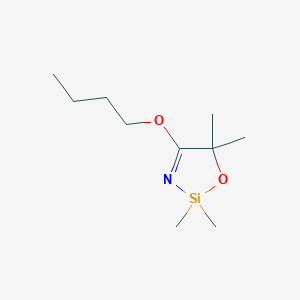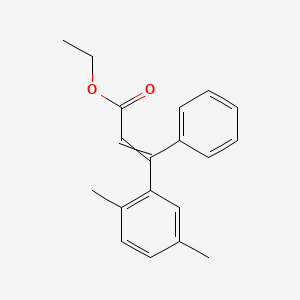![molecular formula C16H25F3O2Si B14202357 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene CAS No. 851341-42-9](/img/structure/B14202357.png)
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is a compound that features both trifluoromethoxy and tris(1-methylethyl)silyl groups attached to a benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, while the tris(1-methylethyl)silyl group is a bulky silyl ether. This combination of functional groups makes the compound interesting for various chemical applications, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene typically involves the introduction of the trifluoromethoxy group and the tris(1-methylethyl)silyl group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethoxy and tris(1-methylethyl)silyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the trifluoromethoxy or silyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy group can enhance binding affinity and selectivity, while the bulky silyl group can influence the compound’s steric properties and reactivity. These interactions can modulate various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
(Trifluoromethoxy)benzene: Lacks the tris(1-methylethyl)silyl group, making it less bulky and potentially less reactive in certain contexts.
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric properties.
Uniqueness
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is unique due to the combination of its electron-withdrawing trifluoromethoxy group and the bulky tris(1-methylethyl)silyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications .
Propiedades
Número CAS |
851341-42-9 |
|---|---|
Fórmula molecular |
C16H25F3O2Si |
Peso molecular |
334.45 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-[2-(trifluoromethoxy)phenoxy]silane |
InChI |
InChI=1S/C16H25F3O2Si/c1-11(2)22(12(3)4,13(5)6)21-15-10-8-7-9-14(15)20-16(17,18)19/h7-13H,1-6H3 |
Clave InChI |
AOCIJXLHROORTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)


![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)



![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)

